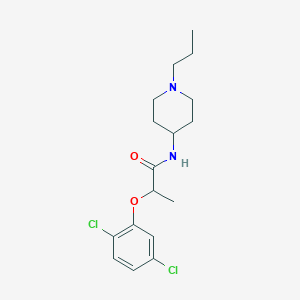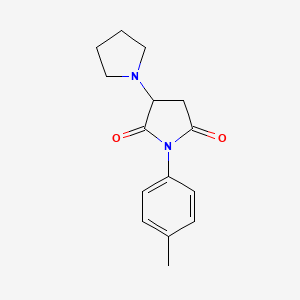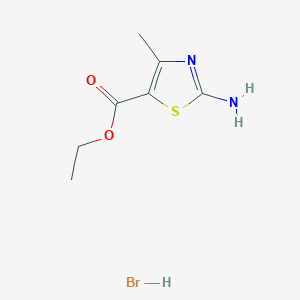
N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea, also known as DFD-01, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This urea derivative has been found to exhibit promising anti-tumor activity, making it a subject of interest in cancer research.
Wirkmechanismus
The mechanism of action of N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea is not yet fully understood. However, it is believed that N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea exerts its anti-tumor effects by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Specifically, N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea has been found to inhibit the activity of the enzyme Aurora A kinase, which plays a role in mitosis and cell division.
Biochemical and Physiological Effects:
N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. Additionally, N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea has been found to have anti-inflammatory properties, which may contribute to its therapeutic potential in other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs, which can cause significant toxicity in normal cells. However, one limitation of N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea is its poor solubility, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea. One area of interest is the development of more effective formulations of N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea and its potential therapeutic applications in other diseases beyond cancer. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea in humans.
Synthesemethoden
N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea can be synthesized through a multi-step process involving the reaction of 2,4-dibromophenyl isocyanate with 2,4-difluoroaniline in the presence of a base. The resulting intermediate is then treated with urea to form the final product, N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea has been studied extensively for its potential anti-cancer properties. In vitro studies have shown that N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea is effective against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2,4-dibromophenyl)-N'-(2,4-difluorophenyl)urea has been found to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-(2,4-dibromophenyl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2F2N2O/c14-7-1-3-11(9(15)5-7)18-13(20)19-12-4-2-8(16)6-10(12)17/h1-6H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAPKGDVGLTMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NC2=C(C=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dibromophenyl)-3-(2,4-difluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)

![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)
![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)

![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)

![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)
![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)
